![molecular formula C9H11N3O B13320261 5-{[(2R)-2-hydroxypropyl]amino}pyridine-2-carbonitrile](/img/structure/B13320261.png)
5-{[(2R)-2-hydroxypropyl]amino}pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(2R)-2-hydroxypropyl]amino}pyridine-2-carbonitrile is a chemical compound with the molecular formula C9H11N3O. This compound is characterized by the presence of a pyridine ring substituted with a hydroxypropylamino group and a carbonitrile group. It is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2R)-2-hydroxypropyl]amino}pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine with (2R)-2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
5-{[(2R)-2-hydroxypropyl]amino}pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of 5-{[(2R)-2-oxopropyl]amino}pyridine-2-carbonitrile.
Reduction: Formation of 5-{[(2R)-2-hydroxypropyl]amino}pyridine-2-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-{[(2R)-2-hydroxypropyl]amino}pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[(2R)-2-hydroxypropyl]amino}pyridine-2-carbonitrile involves its interaction with specific molecular targets. The hydroxypropylamino group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-pyridinecarbonitrile: Similar structure but lacks the hydroxypropyl group.
2-Pyridinecarbonitrile: Lacks both the amino and hydroxypropyl groups.
Pyrimidine-5-carbonitrile derivatives: Similar nitrile functionality but different ring structure.
Uniqueness
5-{[(2R)-2-hydroxypropyl]amino}pyridine-2-carbonitrile is unique due to the presence of both the hydroxypropylamino and carbonitrile groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-[[(2R)-2-hydroxypropyl]amino]pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H11N3O/c1-7(13)5-11-9-3-2-8(4-10)12-6-9/h2-3,6-7,11,13H,5H2,1H3/t7-/m1/s1 |
InChI Key |
CRABFYRLNQUVFK-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CNC1=CN=C(C=C1)C#N)O |
Canonical SMILES |
CC(CNC1=CN=C(C=C1)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


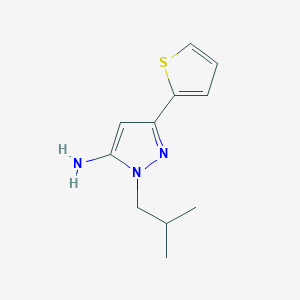
![7-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13320189.png)
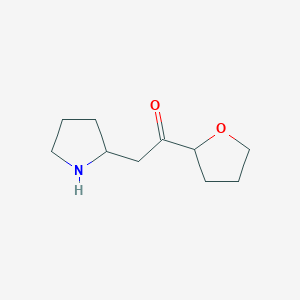
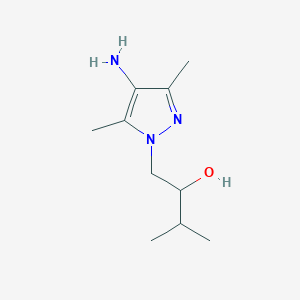
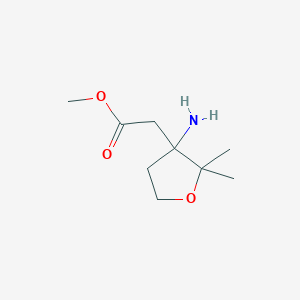
![3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13320203.png)
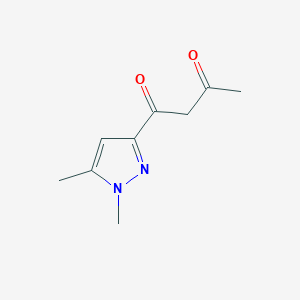
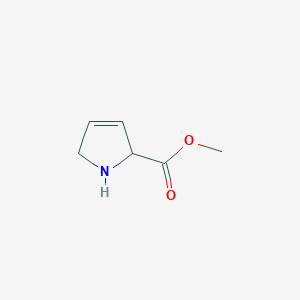
![6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320228.png)
![5-Benzyl 6-methyl (3S,6S)-1,1-difluoro-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B13320229.png)
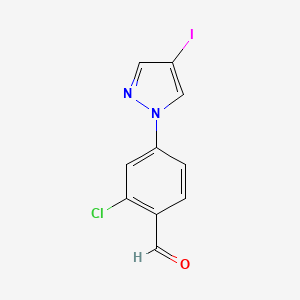
![4-[Amino(cyclopropyl)methyl]-2-chlorophenol](/img/structure/B13320234.png)
![6'-Methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene]](/img/structure/B13320248.png)
![4-[(azetidin-3-yloxy)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole](/img/structure/B13320252.png)
